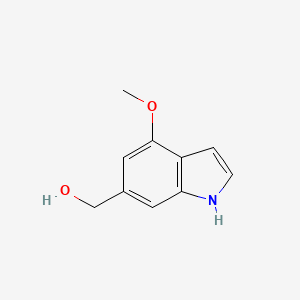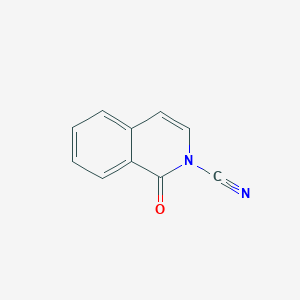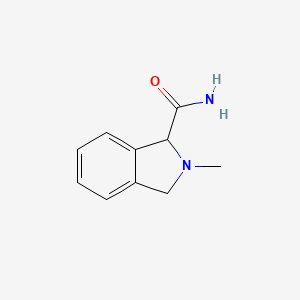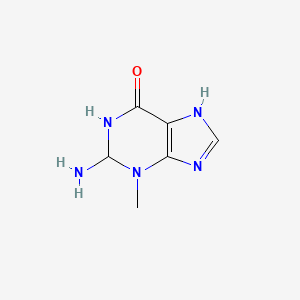
1-(1h-Benzimidazol-2-yl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1H-Benzimidazol-2-yl)propan-2-one is a compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of biological activities, including antifungal, antibacterial, antiviral, antitumor, and antiparasitic properties . The structure of this compound consists of a benzimidazole ring attached to a propan-2-one moiety, making it a versatile compound for various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(1H-Benzimidazol-2-yl)propan-2-one can be synthesized through several methods. One common method involves the reaction of 2-chloromethyl-1H-benzimidazole with bromoacetone in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile at elevated temperatures . Another method involves the condensation of o-phenylenediamine with formic acid or trimethyl orthoformate, followed by reaction with bromoacetone .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
1-(1H-Benzimidazol-2-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzimidazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzimidazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted benzimidazole derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1-(1H-Benzimidazol-2-yl)propan-2-one has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antifungal, antibacterial, and antiviral properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly for its antitumor and antiparasitic activities.
Industry: Used in the development of agricultural chemicals and as a precursor for various industrial compounds
Mecanismo De Acción
The mechanism of action of 1-(1H-Benzimidazol-2-yl)propan-2-one involves its interaction with various molecular targets. The benzimidazole ring can bind to enzymes and proteins, inhibiting their activity. This inhibition can disrupt essential biological processes in pathogens, leading to their death. The compound’s ability to interfere with DNA synthesis and repair mechanisms is also a key factor in its antitumor activity .
Comparación Con Compuestos Similares
Similar Compounds
1-(1H-Benzimidazol-2-yl)ethanone: Similar structure but with an ethanone moiety instead of propan-2-one.
1-(1H-Benzimidazol-2-yl)methanol: Contains a methanol group instead of a ketone.
1-(1H-Benzimidazol-2-yl)acetonitrile: Features a nitrile group instead of a ketone.
Uniqueness
1-(1H-Benzimidazol-2-yl)propan-2-one is unique due to its specific combination of the benzimidazole ring and the propan-2-one moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
6635-14-9 |
|---|---|
Fórmula molecular |
C10H10N2O |
Peso molecular |
174.20 g/mol |
Nombre IUPAC |
1-(1H-benzimidazol-2-yl)propan-2-one |
InChI |
InChI=1S/C10H10N2O/c1-7(13)6-10-11-8-4-2-3-5-9(8)12-10/h2-5H,6H2,1H3,(H,11,12) |
Clave InChI |
ZECUELAGGOAWOP-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC1=NC2=CC=CC=C2N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 5-azaspiro[2.5]octane-1-carboxylate](/img/structure/B11915423.png)
![[1,2,4]Triazolo[3,4-a]isoquinoline](/img/structure/B11915428.png)




![5-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11915454.png)


![7-Chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine](/img/structure/B11915477.png)



